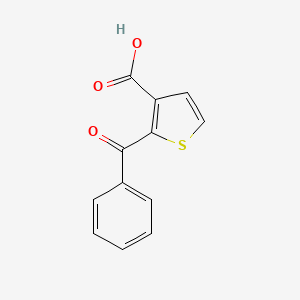

2-Benzoyl-3-thiophenecarboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-benzoylthiophene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O3S/c13-10(8-4-2-1-3-5-8)11-9(12(14)15)6-7-16-11/h1-7H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGJUGEQAUPANNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CS2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O3S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00184091 | |

| Record name | 2-Benzoyl-3-thiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30011-75-7 | |

| Record name | 2-Benzoyl-3-thiophenecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030011757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC241106 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241106 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Benzoyl-3-thiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-BENZOYL-3-THIOPHENECARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YBL5AXL3PJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextual Significance of Thiophene Carboxylic Acids in Heterocyclic Synthesis

Thiophene (B33073) carboxylic acids are a class of organic compounds foundational to the synthesis of a wide array of more complex heterocyclic systems. derpharmachemica.com Thiophene, a five-membered aromatic ring containing a sulfur atom, can be derivatized with a carboxylic acid group at either the 2- or 3-position, yielding thiophene-2-carboxylic acid and thiophene-3-carboxylic acid, respectively. wikipedia.orgnih.gov These compounds serve as highly versatile building blocks in organic synthesis.

The carboxylic acid moiety provides a reactive handle for a multitude of chemical transformations. For instance, it can be converted into acid chlorides, esters, and amides, opening pathways to diverse molecular architectures. google.com Thiophene-2-carbonyl chlorides, derived from the corresponding carboxylic acids, are common intermediates for these transformations. google.com The synthesis of these fundamental acids can be achieved through methods such as the oxidation of 2-acetylthiophene (B1664040) or thiophene-2-carboxaldehyde. wikipedia.org More complex, multi-step routes from thiophene have also been developed, involving steps like bromination, reaction with diethyl malonate, saponification, and decarboxylation. google.com

Furthermore, the thiophene ring itself can participate in various reactions. It is relatively stable to oxidants, allowing for the oxidation of side-chains to form carboxylic acid groups. derpharmachemica.com The ring can undergo metallation, for example, treatment of thiophene-2-carboxylic acid with lithium diisopropylamide (LDA) results in double deprotonation to create a 5-lithio derivative, which is a precursor for introducing substituents at the 5-position. wikipedia.org Halogenated thiophene carboxylic acids are particularly important as building blocks, for instance, in the development of new insecticides. beilstein-journals.org The synthesis of these halogenated derivatives can be achieved through methods like lithiation or Grignard reactions followed by carbonation with carbon dioxide. beilstein-journals.org The versatility of thiophene carboxylic acids is further highlighted by their use in coupling reactions and olefinations, demonstrating their broad utility in constructing complex molecules. wikipedia.org

| Property | Thiophene-2-carboxylic acid | Thiophene-3-carboxylic acid |

| Molecular Formula | C₅H₄O₂S | C₅H₄O₂S |

| Molar Mass | 128.15 g/mol | 128.15 g/mol |

| CAS Number | 527-72-0 | 88-13-1 |

| Appearance | White solid | - |

| Melting Point | 125–127 °C | - |

| XLogP3 | - | 1.5 |

| InChIKey | QERYCTSHXKAMIS-UHFFFAOYSA-N | ZGNSAINHVICMOK-UHFFFAOYSA-N |

Overview of Benzoylated Thiophenes in Contemporary Chemical Research

Direct Synthetic Routes to the this compound Scaffold

Direct synthetic strategies aim to construct the this compound molecule efficiently by forming key bonds on a pre-existing thiophene ring or by constructing the ring itself with the required substituents.

Carboxylic Acid Functionalization Approaches on Thiophene Rings

One direct approach involves the introduction of a carboxylic acid group at the C-3 position of a 2-benzoylthiophene (B1677651) precursor. This transformation, known as carboxylation, can be challenging but offers a direct path to the target compound.

Recent research has demonstrated the feasibility of direct C-H carboxylation of thiophene using carbon dioxide (CO₂) in a solvent-free medium containing carbonate and carboxylate salts. researchgate.netresearchgate.netmdpi.com This method leverages a base-mediated system to deprotonate the weakly acidic C-H bond, allowing for the insertion of CO₂. researchgate.netmdpi.com The reaction yield is sensitive to the choice of base and temperature, with cesium pivalate (B1233124) showing high efficacy. mdpi.com While this has been demonstrated on the parent thiophene ring to produce thiophene-2-carboxylate (B1233283) and thiophene-2,5-dicarboxylate, the principles could be applied to a 2-benzoylthiophene substrate. mdpi.com

Another novel method involves the oxidation of thiophenes using a system of carbon tetrachloride (CCl₄) and methanol (B129727) (CH₃OH) in the presence of catalysts like vanadium, iron, or molybdenum compounds. semanticscholar.org The proposed mechanism involves the in-situ generation of formaldehyde, which hydroxymethylates the thiophene ring, followed by oxidation to the carboxylic acid. semanticscholar.org

Table 1: Carboxylation Approaches for Thiophene Rings

| Method | Reagents & Catalysts | Key Features |

|---|---|---|

| Base-Mediated Carboxylation | Thiophene, CO₂, Cesium Carbonate, Cesium Pivalate | Solvent-free; C-H bond activation; yield dependent on base strength. researchgate.netmdpi.com |

| Oxidative Carboxylation | Thiophene, CCl₄, CH₃OH, VO(acac)₂ or Fe(acac)₃ | Catalytic; proceeds via hydroxymethylation intermediate. semanticscholar.org |

Introduction of the Benzoyl Moiety via Acylation and Related Reactions

The most conventional and direct route to this compound is the Friedel-Crafts acylation of a 3-thiophenecarboxylic acid substrate. vulcanchem.com This classic electrophilic aromatic substitution involves reacting 3-thiophenecarboxylic acid with benzoyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). vulcanchem.combyjus.commasterorganicchemistry.com

The mechanism involves the formation of a highly electrophilic acylium ion from the reaction of benzoyl chloride with AlCl₃. byjus.com This acylium ion is then attacked by the electron-rich thiophene ring. The ketone product forms a complex with the Lewis acid, often requiring a stoichiometric amount of the catalyst. masterorganicchemistry.comorganic-chemistry.org The reaction is typically followed by an aqueous workup to liberate the final product. byjus.com

Table 2: Typical Conditions for Friedel-Crafts Acylation

| Parameter | Condition | Purpose |

|---|---|---|

| Substrate | 3-Thiophenecarboxylic acid | The aromatic ring to be acylated. vulcanchem.comnih.gov |

| Acylating Agent | Benzoyl Chloride | Source of the benzoyl group. vulcanchem.com |

| Catalyst | Aluminum Chloride (AlCl₃) | Lewis acid to generate the electrophilic acylium ion. byjus.commasterorganicchemistry.com |

| Solvent | Anhydrous, non-reactive solvent (e.g., CH₂Cl₂) | To dissolve reactants without interfering with the reaction. asianpubs.org |

| Workup | Aqueous Acid | To quench the reaction and decompose the catalyst-product complex. byjus.com |

Ring-Closure Synthesis Approaches to Thiophenecarboxylic Acids

Ring-closure, or cyclization, reactions build the thiophene ring from acyclic precursors. Several named reactions are applicable to thiophene synthesis, though they may require adaptation to yield the specific substitution pattern of this compound.

The Gewald reaction is a prominent method for synthesizing polysubstituted 2-aminothiophenes. wikipedia.orgresearchgate.net It involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org To synthesize a precursor for the target molecule, one could envision using a β-keto ester or related compound that incorporates the benzoyl moiety. The resulting 2-aminothiophene would then require subsequent chemical steps to convert the amino group into a carboxylic acid.

The Hinsberg synthesis provides another route to substituted thiophenes by reacting a 1,2-dicarbonyl compound with diethyl thiodiacetate in the presence of a strong base. youtube.comyoutube.comyoutube.com For the target molecule, this would necessitate a 1,2-dicarbonyl precursor containing a phenyl group, which would ultimately form the benzoyl moiety at the C-2 position. The reaction initially produces a thiophene dicarboxylate, which would require selective hydrolysis and decarboxylation. youtube.com

A more direct ring-closure approach is described in patent literature, involving the reaction of a halobenzoyl compound, such as 2-chlorobenzaldehyde, with mercaptoacetic acid in an aqueous alkaline solution at elevated temperature and pressure. vulcanchem.comgoogle.com This method constructs the thiophene ring fused to the benzene ring of the starting material, but the underlying principle of condensing a benzoyl-containing fragment with a sulfur-containing C2 fragment is applicable. google.com

Multi-Step Synthesis Pathways Involving Precursors

Multi-step syntheses offer flexibility by building the molecule through stable, isolable intermediates. These pathways often involve the strategic use of halogenated thiophenes or the conversion of other functional groups on the thiophene ring.

Utilization of Halogenated Thiophene Carboxylic Acid Intermediates

Halogenated thiophenes are versatile building blocks in organic synthesis. A plausible multi-step route begins with the halogenation of a suitable thiophene precursor, followed by the sequential introduction of the carboxylic acid and benzoyl groups.

For instance, a synthetic strategy could start with 3-methylthiophene (B123197). A one-pot bromination/debromination procedure can yield 2,4-dibromo-3-methylthiophene. beilstein-journals.org The carboxylic acid functionality can then be introduced at the 2-position. This is achievable through a Grignard reaction (metallation with magnesium followed by carbonation with CO₂) or via a palladium-catalyzed carbonylation reaction under carbon monoxide pressure. beilstein-journals.org This would yield a 4-bromo-3-methyl-2-thiophenecarboxylic acid intermediate. The next phase of the synthesis would involve converting the methyl group to a benzoyl group, likely through benzylic bromination followed by oxidation, and finally a coupling reaction to replace the bromo group at the 4-position if needed, or starting with a different halogenation pattern.

Another approach involves the lithiation of a heavily halogenated thiophene, such as tetrachlorothiophene (B1294677), followed by carbonation to introduce the carboxylic acid group. This creates a trichloro-2-thiophenecarboxylic acid derivative which can be further functionalized. beilstein-journals.org A Chinese patent describes a route starting with the bromination of thiophene to 2-bromothiophene, which is then reacted with diethyl malonate. google.com Subsequent saponification and decarboxylation yield 2-thiophenecarboxylic acid, which could then be subjected to further functionalization steps. google.com

Table 3: Key Transformations Involving Halogenated Thiophenes

| Starting Material | Reaction | Product | Reference |

|---|---|---|---|

| 2,4-dibromo-3-methylthiophene | Grignard formation + CO₂ | 4-bromo-3-methyl-2-thiophenecarboxylic acid | beilstein-journals.org |

| Tetrachlorothiophene | Lithiation (n-BuLi) + CO₂ | 3,4,5-trichloro-2-thiophenecarboxylic acid | beilstein-journals.org |

Conversion of Thiophene Carboxylic Acid Derivatives to Benzoyl Analogues

This strategy focuses on starting with a more readily available thiophene carboxylic acid derivative and performing chemical transformations to install the benzoyl group. This often involves multiple steps as outlined in various synthesis problems and examples. youtube.comlibretexts.org

A hypothetical pathway could begin with 2-bromo-3-thiophenecarboxylic acid or its corresponding ester. The carboxylic acid or ester group serves as a stable protecting group and directing group for subsequent reactions. The bromine atom at the 2-position can be converted into the benzoyl group through a metal-catalyzed cross-coupling reaction, such as a Stille coupling with benzoyltributylstannane or a Suzuki coupling with a suitable benzoylboronic acid derivative. Following the successful installation of the benzoyl group, the ester can be hydrolyzed back to the carboxylic acid to yield the final product. This multi-step approach allows for the controlled and regioselective introduction of the required functional groups. researchgate.net

Strategies for Substituted Thiophene Carboxylic Acid Formation (e.g., Grignard, Sodium Metalation)

The formation of thiophenecarboxylic acids is a fundamental step that can be adapted for the synthesis of the target molecule, this compound. Key to these strategies is the introduction of a carboxylic acid group onto a pre-functionalized thiophene ring. This is often achieved through the metalation of a thiophene derivative, followed by quenching with carbon dioxide.

Organometallic intermediates, particularly Grignard reagents, are instrumental in this process. nih.govgoogle.combeilstein-journals.org The general approach involves the reaction of a halogenated thiophene with magnesium metal to form a thienylmagnesium halide. This nucleophilic species readily attacks the electrophilic carbon of carbon dioxide (often in its solid form, dry ice) in a carboxylation reaction. Subsequent acidic workup protonates the resulting carboxylate salt to yield the desired thiophenecarboxylic acid. nih.govlibretexts.org This method's versatility allows for the preparation of various substituted thiophenecarboxylic acids, depending on the starting halogenated thiophene. nih.gov For instance, a route to 3,4,5-trichloro-2-thiophenecarboxylic acid was developed from tetrachlorothiophene using a Grignard method, which was then converted to the corresponding acid chloride. nih.gov

The operational conditions for Grignard reagent formation are critical, requiring an anhydrous and oxygen-free environment to prevent quenching of the highly reactive organometallic compound. google.com

Table 1: Grignard Reaction for Thiophenecarboxylic Acid Synthesis

| Step | Reagents & Conditions | Purpose | Citation |

|---|---|---|---|

| 1. Grignard Formation | Halogenated Thiophene, Magnesium (Mg), Anhydrous Ether (e.g., THF, MTBE) | Formation of thienylmagnesium halide | nih.govgoogle.com |

| 2. Carboxylation | Carbon Dioxide (CO₂), -78 °C to room temp. | Nucleophilic attack to form magnesium carboxylate salt | nih.govlibretexts.org |

| 3. Acidification | Aqueous Acid (e.g., HCl, H₂SO₄) | Protonation to yield the final carboxylic acid | libretexts.orggoogle.com |

Metalation using alkali metals, such as in sodium or lithium-based methods, represents an alternative to Grignard reagents. Lithiation, for example, can be achieved using reagents like n-butyllithium to deprotonate a specific carbon on the thiophene ring, creating a highly reactive thienyllithium species that can subsequently be carboxylated. nih.gov While the prompt mentions sodium metalation, lithiation and Grignard routes are more commonly documented for this transformation. nih.govgoogle.com The principle remains the same: generation of a carbanionic thiophene intermediate followed by reaction with an electrophile like CO₂.

Advanced Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental footprint. The synthesis of a complex molecule like this compound can benefit significantly from such advanced strategies.

Metal-Catalyzed Coupling Reactions for Benzoyl Group Introduction

The introduction of the benzoyl group onto the thiophene ring is a key transformation that can be achieved via metal-catalyzed reactions. The Friedel-Crafts acylation is a classic and effective method for this purpose. derpharmachemica.comgoogle.com This reaction involves treating a thiophene substrate with a benzoyl halide (e.g., benzoyl chloride) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂). google.comgoogle.com Thiophene is highly reactive towards electrophilic substitution and preferentially acylates at the α-position (C2 or C5). derpharmachemica.com Therefore, starting with 3-thiophenecarboxylic acid or a protected version, a Friedel-Crafts reaction could selectively introduce the benzoyl group at the adjacent C2 position. The reaction is typically performed in an inert solvent like dichloromethane (B109758) or chlorobenzene. google.com

Table 2: Catalysts for Acylation of Thiophenes

| Catalyst | Acylating Agent | Solvent | Citation |

|---|---|---|---|

| Aluminum chloride (AlCl₃) | Acyl Halide / Anhydride (B1165640) | Dichloromethane, Chlorobenzene | google.comgoogle.com |

| Zinc chloride (ZnCl₂) | Acetic Anhydride | Not specified | google.com |

| Stannic chloride (SnCl₄) | Acyl Halide / Anhydride | Not specified | google.com |

| Titanium tetrachloride (TiCl₄) | Acyl Halide / Anhydride | Not specified | google.com |

More recent advancements include palladium-catalyzed cross-coupling reactions. These methods offer an alternative where a C(acyl)-S bond can be selectively cleaved and coupled with various nucleophiles. acs.orgacs.org For example, a palladium-catalyzed Sonogashira reaction of alkenyl thioesters has been developed where selectivity between acyl and decarbonylative pathways is controlled by the choice of ligand. acs.orgacs.org Such strategies could potentially be adapted for the synthesis of this compound by coupling a thiophene derivative with a benzoyl-containing reagent.

C-H Functionalization Methodologies in Thiophene Systems

Direct C-H functionalization has emerged as a powerful and atom-economical strategy in organic synthesis, avoiding the need for pre-functionalized starting materials like halides or organometallics. mdpi.com This approach involves the direct conversion of a C-H bond into a C-C or C-heteroatom bond, often facilitated by a transition metal catalyst, typically palladium or rhodium. mdpi.comnih.gov

For thiophene systems, significant progress has been made in palladium-catalyzed direct C-H activation. mdpi.com These methods can be directed by a functional group on the substrate to achieve high regioselectivity. For the synthesis of this compound, one could envision a scenario where the carboxylic acid group at the C3 position directs the C-H activation and subsequent benzoylation at the C2 position. Research has demonstrated the feasibility of C-H activation at both the C2 and C3 positions of the thiophene ring in fused systems like thienopyrimidines. mdpi.com Similarly, iridium-catalyzed C-H borylation allows for the regioselective introduction of a boryl group onto a thiophene-containing scaffold, which can then be used in subsequent cross-coupling reactions to introduce a variety of substituents. diva-portal.org These C-H functionalization techniques represent a frontier in the efficient construction of highly substituted thiophenes.

One-Pot and Cascade Reaction Strategies

One-pot and cascade reactions offer significant advantages by combining multiple synthetic steps into a single operation without isolating intermediates, thereby increasing efficiency and reducing waste. nih.gov Several such strategies have been developed for the synthesis of substituted thiophenes. acs.orgrsc.org

For example, an efficient one-pot method for synthesizing 2-aroylbenzo[b]thiophen-3-ols involves the reaction of 2-mercaptobenzoic acid with substituted aryl bromomethyl ketones. nih.gov While this produces a benzofused system, the underlying principle of combining S-alkylation and intramolecular cyclization in a single pot could be conceptually adapted. Another approach involves a palladium-catalyzed one-pot process that achieves a double C-H activation to build functionalized thieno-isoquinolines. mdpi.com

Cascade reactions, where a single event triggers a series of subsequent bond-forming transformations, are also powerful tools. A radical-cascade reaction of diynes and thioacetic acid has been developed to construct thiophene scaffolds with fused rings. acs.org Another example is a [3+2] cascade cyclization of pyridinium (B92312) 1,4-zwitterionic thiolates and allenes to produce tetrasubstituted thiophenes. rsc.org These advanced strategies, while not directly reported for this compound itself, highlight the modern synthetic chemist's toolkit for assembling complex heterocyclic molecules in an elegant and efficient manner.

Reaction Mechanisms and Chemical Transformations of 2 Benzoyl 3 Thiophenecarboxylic Acid

Mechanistic Investigations of Benzoyl Group Introduction and Aromatic Substitution

The synthesis of 2-Benzoyl-3-thiophenecarboxylic acid typically involves the introduction of a benzoyl group onto a pre-existing thiophene (B33073) ring through electrophilic aromatic substitution, a cornerstone of aromatic chemistry.

Thiophene is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution (EAS). stackexchange.com The substitution pattern is highly regioselective. Attack of an electrophile, such as an acylium ion generated during acylation, preferentially occurs at the C2 position (or the equivalent C5 position). stackexchange.com

This preference can be explained by examining the stability of the cationic intermediate (the sigma complex or arenium ion) formed during the reaction. stackexchange.comyoutube.com When the electrophile attacks the C2 position, the positive charge can be delocalized over three resonance structures, including one where the sulfur atom's lone pair participates in stabilization. stackexchange.com In contrast, attack at the C3 position results in an intermediate that can only be described by two resonance forms, making it less stable and higher in energy. stackexchange.com Consequently, the reaction pathway proceeding through the more stable C2-attack intermediate is kinetically favored. stackexchange.comyoutube.com

The introduction of the benzoyl group is a Friedel-Crafts acylation reaction, which requires a catalyst to generate the reactive electrophile, the acylium ion, from benzoyl chloride. Lewis acids are the most common catalysts for this purpose. asianpubs.org

A variety of Lewis acids can be employed, with their reactivity and the reaction conditions influencing the outcome. Common choices include:

Aluminum chloride (AlCl₃): A powerful and widely used Lewis acid for Friedel-Crafts reactions. asianpubs.org

Tin tetrachloride (SnCl₄): Another effective Lewis acid, sometimes preferred for its milder nature compared to AlCl₃. asianpubs.orgthieme-connect.com It can be used in solvents like benzene (B151609). thieme-connect.com

Other Lewis Acids: Reagents like ethylaluminum dichloride (EtAlCl₂), titanium tetrachloride (TiCl₄), and iron(III) chloride (FeCl₃) have also been utilized in the acylation of thiophenes. asianpubs.org

The choice of solvent is also critical. It must be inert to the highly reactive species present and capable of dissolving the reactants. Dichloromethane (B109758) (CH₂Cl₂) is a common solvent for these reactions. asianpubs.org Innovative methods, such as the phase-vanishing (PV) method using a fluorous solvent like FC-72 (perfluorohexane), have been developed to control the highly exothermic nature of the reaction when using potent Lewis acids like SnCl₄. thieme-connect.com

Table 1: Lewis Acids and Solvents in Thiophene Acylation

| Lewis Acid | Typical Solvent(s) | Key Characteristics/Applications | Reference |

|---|---|---|---|

| Aluminum chloride (AlCl₃) | Dichloromethane (CH₂Cl₂) | Common, highly reactive catalyst. | asianpubs.org |

| Tin tetrachloride (SnCl₄) | Benzene, FC-72 (Phase-Vanishing) | Effective catalyst, can be used in methods to control exothermicity. | thieme-connect.com |

| Ethylaluminum dichloride (EtAlCl₂) | Dichloromethane (CH₂Cl₂) | Acts as both a Lewis acid and a Brønsted base, creating a non-acidic reaction medium. | asianpubs.org |

| Titanium tetrachloride (TiCl₄) | Not specified | Used for the preparation of bis(thienyl)diones. | asianpubs.org |

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group on the thiophene ring is a versatile functional handle, enabling a range of chemical transformations including esterification, amidation, decarboxylation, and salt formation.

The carboxylic acid group of this compound can be converted into esters and amides, which are important derivatives.

Esterification: This reaction typically involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. The process, known as Fischer esterification, is an equilibrium reaction. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂), which then readily reacts with an alcohol to form the ester. britannica.com

Amidation: The formation of an amide involves the reaction of the carboxylic acid with an amine. Direct reaction requires high temperatures and is often inefficient. More commonly, the carboxylic acid is first "activated" to enhance the electrophilicity of the carboxyl carbon. rsc.org One such method involves using triphenylphosphine (B44618) (PPh₃) and iodine (I₂) to generate a highly reactive acyloxyphosphonium intermediate in situ. rsc.org This intermediate is then susceptible to nucleophilic attack by an amine to form the corresponding amide with high chemoselectivity. rsc.org The sequence of reagent addition is crucial in this process to avoid the formation of acid anhydride (B1165640) byproducts. rsc.org

This compound is classified as a β-keto acid because the ketone (benzoyl) group is located at the β-position relative to the carboxylic acid group. This structural arrangement makes the molecule susceptible to decarboxylation upon heating. masterorganicchemistry.comyoutube.com

The mechanism does not involve the formation of a high-energy carbanion intermediate. Instead, it proceeds through a concerted, cyclic six-membered transition state. masterorganicchemistry.comyoutube.com In this transition state, the carboxyl proton is transferred to the carbonyl oxygen of the benzoyl group, while the C-C bond between the carboxyl group and the thiophene ring breaks. youtube.com This process simultaneously forms carbon dioxide and an enol intermediate. The enol then rapidly tautomerizes to the more stable keto form, yielding 2-benzoylthiophene (B1677651) as the final product. masterorganicchemistry.comyoutube.com This reaction is a key step in syntheses where the carboxylic acid group is used temporarily to direct other reactions, such as in the malonic ester synthesis. masterorganicchemistry.com

As a carboxylic acid, this compound is acidic and readily reacts with bases to form carboxylate salts. fiveable.me This is a standard acid-base neutralization reaction where the acidic proton of the carboxyl group is transferred to a base, such as a metal hydroxide (B78521) or carbonate, forming an ionic salt and water. fiveable.me

These carboxylate salts are often crystalline solids and can be important intermediates. fiveable.me The parent carboxylic acid can be easily regenerated from its salt by treatment with a strong mineral acid, like hydrochloric acid (HCl). britannica.com This process of salt formation and subsequent acidification is often used as a purification technique. Furthermore, carboxylate salts can undergo their own chemical transformations, such as thermal decomposition or serving as nucleophiles in certain substitution reactions. fiveable.mecore.ac.uk For instance, ammonium (B1175870) carboxylate salts can be thermally decomposed to regenerate the carboxylic acid and ammonia. core.ac.uktamu.edu

Reactivity of the Thiophene Ring and Substituents

The thiophene ring, while aromatic, exhibits different reactivity compared to benzene, often being more susceptible to electrophilic attack. However, the presence of two deactivating groups, the 2-benzoyl and 3-carboxylic acid, significantly influences the regioselectivity and rate of such reactions.

The benzoyl and carboxylic acid groups are electron-withdrawing and direct incoming electrophiles to specific positions on the thiophene ring. In the case of this compound, the C4 and C5 positions of the thiophene ring are the most likely sites for electrophilic substitution. The directing effects of the substituents are crucial in predicting the outcome of functionalization reactions. Thiophene itself is highly reactive towards electrophiles, typically at the C2 and C5 positions. However, in this substituted system, the existing groups deactivate the ring, making reactions more challenging and directing substitution to the less deactivated positions.

| Reaction Type | Reagents | Expected Product |

| Bromination | Br₂, FeBr₃ | 2-Benzoyl-5-bromo-3-thiophenecarboxylic acid |

| Chlorination | Cl₂, AlCl₃ | 2-Benzoyl-5-chloro-3-thiophenecarboxylic acid |

| Nitration | HNO₃, H₂SO₄ | 2-Benzoyl-5-nitro-3-thiophenecarboxylic acid |

This table presents expected products based on general principles of electrophilic aromatic substitution on deactivated thiophene rings.

The ketone carbonyl in the benzoyl group is a site for a variety of nucleophilic addition and condensation reactions. These transformations allow for the modification of the side chain without altering the core thiophene structure.

Reduction of the Ketone:

The carbonyl group can be reduced to a secondary alcohol. A common and mild reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). hhu.de This reagent is selective for aldehydes and ketones and would not typically reduce the carboxylic acid or the aromatic thiophene ring under standard conditions. The expected product of the reduction of this compound with sodium borohydride is 2-(hydroxy(phenyl)methyl)-3-thiophenecarboxylic acid. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) could also be used, but might also reduce the carboxylic acid.

| Reaction Type | Reagent | Product |

| Reduction | Sodium Borohydride (NaBH₄) | 2-(hydroxy(phenyl)methyl)-3-thiophenecarboxylic acid |

This table outlines the expected outcome of the selective reduction of the ketone functionality.

Condensation Reactions:

The ketone functionality can undergo condensation reactions with various nucleophiles to form new carbon-carbon bonds.

Wittig Reaction: The Wittig reaction provides a method to convert ketones into alkenes. researchgate.netmdpi.com The reaction involves a phosphorus ylide, which attacks the carbonyl carbon. For this compound, a Wittig reaction with a simple ylide like methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would be expected to yield 2-(1-phenylvinyl)-3-thiophenecarboxylic acid. The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate. researchgate.net

| Reaction Type | Reagent | Product |

| Wittig Reaction | Methylenetriphenylphosphorane (Ph₃P=CH₂) | 2-(1-phenylvinyl)-3-thiophenecarboxylic acid |

This table illustrates the expected product from a Wittig olefination of the benzoyl ketone.

Stobbe Condensation: The Stobbe condensation is a specific type of condensation between a ketone or aldehyde and a succinic ester, yielding an alkylidenesuccinic acid or its ester. cdnsciencepub.com The reaction of this compound with diethyl succinate (B1194679) in the presence of a strong base like sodium ethoxide would be expected to produce a substituted succinic acid derivative. This reaction is particularly useful for synthesizing more complex branched-chain acids.

| Reaction Type | Reagents | Expected Product |

| Stobbe Condensation | Diethyl succinate, Sodium ethoxide | 4-(3-carboxy-2-thienyl)-4-phenyl-3-(ethoxycarbonyl)but-3-enoic acid |

This table presents the anticipated product from a Stobbe condensation.

Cyclocondensation with Hydrazine (B178648): The ketone and carboxylic acid functionalities can participate in cyclocondensation reactions to form fused heterocyclic systems. For instance, reaction with hydrazine hydrate (B1144303) could lead to the formation of a thieno[2,3-d]pyridazine (B3120762) derivative. Such reactions are valuable in the synthesis of novel heterocyclic compounds with potential biological activities.

| Reaction Type | Reagent | Expected Product |

| Cyclocondensation | Hydrazine hydrate (N₂H₄·H₂O) | 4-phenyl-4,5-dihydrothieno[2,3-d]pyridazin-7(6H)-one |

This table shows the expected heterocyclic product from the reaction with hydrazine.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 2-Benzoyl-3-thiophenecarboxylic acid, both proton (¹H) and carbon-13 (¹³C) NMR are fundamental, while advanced techniques can offer deeper insights.

Proton NMR (¹H NMR) spectroscopy provides data on the hydrogen atoms in a molecule. The spectrum for a related analogue, ethyl 2-benzoyl-thiophene-3-carboxylate , reveals key structural features that can be extrapolated to the carboxylic acid. In a deuterated chloroform (B151607) (CDCl₃) solvent, the thiophene (B33073) protons appear as distinct doublets. The proton at position 5 of the thiophene ring typically resonates further downfield than the proton at position 4, due to the influence of the adjacent sulfur atom and the benzoyl group.

The protons of the benzoyl group exhibit characteristic signals in the aromatic region of the spectrum. The two protons ortho to the carbonyl group are deshielded and appear as a doublet, while the remaining three protons (meta and para) often form a complex multiplet further upfield. The carboxylic acid proton of this compound itself is expected to appear as a broad singlet at a significantly downfield chemical shift (typically >10 ppm), a characteristic feature of carboxylic acids.

Table 1: Representative ¹H NMR Spectral Data for Ethyl 2-benzoyl-thiophene-3-carboxylate Note: This data is for the ethyl ester analogue. The thiophene and benzoyl proton shifts would be similar for the carboxylic acid, with the notable addition of a carboxylic acid proton signal and the absence of ethyl group signals.

| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Benzoyl (ortho) | 7.82 | Doublet (d) | 7.2 |

| Thiophene H-5 | 7.51-7.44 | Multiplet (m) | - |

| Benzoyl (meta, para) | 7.51-7.44 | Multiplet (m) | - |

| Thiophene H-4 | 7.51-7.44 | Multiplet (m) | - |

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. For the analogue ethyl 2-benzoyl-thiophene-3-carboxylate , distinct signals are observed for the carbonyl carbons, the aromatic carbons of the thiophene and benzene (B151609) rings, and the carbons of the ethyl ester group. guidechem.com

The two carbonyl carbons (one from the benzoyl ketone and one from the carboxyl group) are the most deshielded, appearing at the downfield end of the spectrum (typically >160 ppm). The carbon attached to the sulfur in the thiophene ring (C2) and the other thiophene carbons (C3, C4, C5) can be assigned based on their chemical shifts and comparison with related structures. The carbons of the benzoyl ring show a pattern of signals characteristic of a monosubstituted benzene ring. For this compound, the spectrum would be similar but would lack the signals corresponding to the ethyl group of the ester.

Table 2: Representative ¹³C NMR Spectral Data for Ethyl 2-benzoyl-thiophene-3-carboxylate Note: This data is for the ethyl ester analogue. The carboxylic acid would show a signal for the carboxyl carbon instead of the ester carbon and lack the ethyl carbon signals.

| Carbon Atom | Chemical Shift (δ) ppm |

| Ketone Carbonyl (C=O) | 189.7 |

| Ester Carbonyl (C=O) | 162.5 |

| Thiophene C-2 | 145.2 |

| Benzoyl C-1' (ipso) | 137.8 |

| Thiophene C-3 | 134.0 |

| Thiophene C-5 | 133.4 |

| Benzoyl C-4' (para) | 129.3 |

| Benzoyl C-2'/C-6' (ortho) | 129.0 |

| Benzoyl C-3'/C-5' (meta) | 128.6 |

| Thiophene C-4 | 127.8 |

For unambiguous assignment of all proton and carbon signals, especially in complex regions of the spectra, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. These experiments reveal correlations between nuclei, confirming the connectivity of the molecular structure.

Furthermore, studies on analogous compounds containing selenium instead of sulfur have utilized ⁷⁷Se NMR spectroscopy. For selenophene-3-carboxylate polymers, which are structural analogues, ⁷⁷Se NMR has proven to be a sensitive tool for examining the microstructure and sequence distribution in copolymers. The large chemical shift range of ⁷⁷Se makes it highly sensitive to the local electronic environment, providing insights that are not available from ¹H or ¹³C NMR alone.

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight and elemental formula of a compound and can also provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula of a compound. For the isomeric compound 3-Benzoyl-2-thiophenecarboxylic acid , the calculated monoisotopic mass is 232.01941529 Da. Experimental HRMS analysis of this compound would be expected to yield a measured mass that corresponds to the theoretical mass for the formula C₁₂H₈O₃S to within a few parts per million (ppm), thus confirming its elemental composition.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar molecules like carboxylic acids. In ESI-MS, the sample is introduced as a solution, and ions are generated by applying a high voltage to a liquid spray. For a carboxylic acid like this compound, analysis in negative ion mode is common, which would be expected to show a prominent signal for the deprotonated molecule, [M-H]⁻, at an m/z corresponding to the molecular weight minus one proton. The ethyl ester analogue, ethyl 2-benzoyl-thiophene-3-carboxylate , has been analyzed by ESI-MS in positive ion mode, showing a sodium adduct ion [M+Na]⁺. guidechem.com This technique is valuable for confirming the molecular weight and assessing the purity of the synthesized compound.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is fundamental for identifying the characteristic functional groups within the this compound molecule.

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups present in this compound by measuring the absorption of infrared radiation by its molecular vibrations. The structure contains a carboxylic acid group, a benzoyl ketone, and a substituted thiophene ring, each with distinct and identifiable vibrational modes.

The carboxylic acid functional group is characterized by several strong and often broad absorption bands. spectroscopyonline.com The O-H stretching vibration of the carboxylic acid dimer, formed through strong hydrogen bonding, typically appears as a very broad band in the region of 3500 to 2500 cm⁻¹. spectroscopyonline.com The carbonyl (C=O) stretching vibration of an aromatic carboxylic acid is expected to fall within the 1710 to 1680 cm⁻¹ range due to conjugation. spectroscopyonline.com Furthermore, the C-O stretching vibration is generally observed between 1320 and 1210 cm⁻¹, while a broad O-H wagging (out-of-plane bend) is characteristic in the 960 to 900 cm⁻¹ region. spectroscopyonline.com

The benzoyl group introduces a second carbonyl absorption. The frequency of this ketonic C=O stretch is influenced by its attachment to both the thiophene and benzene rings. Additionally, characteristic C-H stretching vibrations from the aromatic rings (thiophene and benzene) are expected in the 3100-3000 cm⁻¹ region. iosrjournals.org The thiophene ring itself contributes C-S stretching modes, which have been observed for substituted thiophenes between 710 and 687 cm⁻¹. iosrjournals.org

Table 1: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Reference |

| Carboxylic Acid | O-H Stretch (dimer) | 3500 - 2500 (broad) | spectroscopyonline.com |

| Aromatic Rings | C-H Stretch | 3100 - 3000 | iosrjournals.org |

| Carboxylic Acid | C=O Stretch | 1710 - 1680 | spectroscopyonline.com |

| Benzoyl Ketone | C=O Stretch | ~1650 | libretexts.org |

| Thiophene Ring | C-C Stretch | 1532 - 1347 | iosrjournals.org |

| Carboxylic Acid | C-O Stretch | 1320 - 1210 | spectroscopyonline.com |

| Carboxylic Acid | O-H Wag | 960 - 900 (broad) | spectroscopyonline.com |

| Thiophene Ring | C-S Stretch | 710 - 687 | iosrjournals.org |

Raman spectroscopy serves as a valuable complement to FT-IR, providing information on the vibrational modes of a molecule. For this compound, Raman spectroscopy is particularly useful for observing non-polar bonds and symmetric vibrations that may be weak or absent in the IR spectrum.

Studies on analogous compounds like 2-thiophenecarboxylic acid have utilized FT-Raman spectroscopy to identify key vibrations. iosrjournals.org Aromatic C-H stretching vibrations are observed in the 3113-3083 cm⁻¹ range. iosrjournals.org Thiophene ring C-C stretching vibrations are also prominent, appearing at approximately 1530, 1413, and 1354 cm⁻¹. iosrjournals.org These vibrations are crucial for confirming the integrity of the thiophene ring system within the larger molecule.

Furthermore, advanced techniques such as Surface-Enhanced Raman Scattering (SERS) could be applied. Research on 2-thiophenecarboxylic acid has shown that its adsorption behavior on silver nanoparticles can be investigated using SERS, which significantly enhances the Raman signal. researchgate.net This suggests that SERS could be a powerful tool for trace analysis or for studying the interaction of this compound with surfaces, potentially revealing details about its molecular orientation. researchgate.net For instance, 2-thiophenecarboxylic acid has been shown to adsorb onto a silver surface through a coordination bond between the sulfur atom and the silver (S-Ag). researchgate.net

Table 2: Potential Raman Spectroscopy Applications for this compound

| Technique | Application | Relevant Vibrations | Potential Insights | Reference |

| FT-Raman | Structural Confirmation | Aromatic C-H stretch, Thiophene C-C stretch | Confirms presence and structure of aromatic and thiophene rings. | iosrjournals.org |

| SERS | Surface Interaction Analysis | S-Ag coordination, C=O and COO⁻ modes | Elucidates molecular orientation and interaction with metallic surfaces. | researchgate.net |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π→π* transitions associated with its extended conjugated system, which includes the benzene ring, the benzoyl carbonyl group, and the thiophene ring. An n→π* transition, originating from the non-bonding electrons on the carbonyl oxygen atoms, is also anticipated. libretexts.org

For carboxylic acid derivatives, the presence of electronegative oxygen atoms tends to have an inductive effect, which can lead to a hypsochromic (blue) shift, moving the absorption to a shorter wavelength. libretexts.org The specific absorption maxima (λmax) for this compound would provide insight into the electronic structure and the extent of conjugation. While specific experimental spectra for this exact isomer are not detailed in the provided literature, related thiophene-containing systems are known to be photoactive. beilstein-journals.org

Fluorescence spectroscopy, which measures the emission of light from an excited electronic state, could provide further information. The presence of aromatic rings and carbonyl groups suggests potential for fluorescence. Studies on related ternary complexes involving europium, 2-thiophenecarboxylic acid, and 1,10-phenanthroline (B135089) have demonstrated fluorescence properties, indicating that the thiophene carboxylic acid moiety can participate in luminescence processes. semanticscholar.org However, specific fluorescence data for this compound itself is not available.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the most definitive analytical method for determining the precise three-dimensional structure of a molecule in the solid state. This technique would provide unambiguous information on the bond lengths, bond angles, and torsional angles of this compound.

If a suitable single crystal of the compound were analyzed, the resulting crystal structure would reveal:

The planarity of the thiophene and benzene rings.

The relative orientation of the benzoyl and carboxylic acid substituents with respect to the thiophene ring.

Intermolecular interactions, such as the hydrogen bonding patterns of the carboxylic acid groups, which typically form centrosymmetric dimers in the solid state. rsc.org

Crystal packing arrangements, showing how the molecules organize themselves in the crystal lattice.

While crystal structures for related molecules like 3-thiophenecarboxylic acid have been reported, specific crystallographic data for this compound is not present in the available search results. nih.gov The application of this technique remains crucial for a complete and unambiguous structural characterization in the solid phase. mdpi.com

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the geometric and electronic characteristics of 2-Benzoyl-3-thiophenecarboxylic acid. These methods, ranging from Density Functional Theory (DFT) to Ab Initio calculations, provide a detailed picture of the molecule at the atomic level.

Density Functional Theory (DFT) Studies (e.g., B3LYP, CAM-B3LYP, B97D)

Density Functional Theory (DFT) has become a popular and reliable method for studying the electronic structure of molecules. By approximating the electron density, DFT methods can accurately predict molecular properties. Functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are widely used due to their balance of accuracy and computational cost. For instance, studies on the related molecule 3-thiophenecarboxylic acid have utilized the B3LYP functional with the 6-311++G(d,p) basis set to calculate its ground-state geometry and vibrational frequencies. nih.gov It is anticipated that similar calculations for this compound would provide a detailed understanding of its bond lengths, bond angles, and dihedral angles.

Ab Initio Molecular Orbital Calculations (e.g., G2, G3 levels)

Ab initio molecular orbital calculations are based on first principles, without the use of empirical parameters. High-level methods like the Gaussian-n (G2, G3) theories provide very accurate energies, although they are computationally more demanding. These methods are often used to benchmark results from less computationally intensive methods like DFT. A study on 3-thiophenecarboxylic acid has employed the Hartree-Fock (HF) method, a foundational ab initio method, to compare with DFT results. nih.gov The application of G2 or G3 theory to this compound would provide highly reliable data on its thermodynamic properties, such as its heat of formation.

Geometry Optimization and Conformational Analysis

The geometry of this compound is crucial for its properties and reactivity. Geometry optimization calculations, typically performed with DFT methods, are used to find the lowest energy arrangement of the atoms in the molecule. For a molecule with rotatable bonds, such as the one connecting the benzoyl group to the thiophene (B33073) ring, a conformational analysis is necessary to identify the most stable conformer(s). A potential energy surface scan can be performed by systematically rotating this bond and calculating the energy at each step. A study on 3-thiophenecarboxylic acid performed a relaxed potential energy scan to determine its most stable conformation. researchgate.net A similar analysis for this compound would reveal the preferred orientation of the benzoyl group relative to the thiophene ring, which is influenced by steric and electronic effects.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule dictates its reactivity. Computational methods can provide a variety of descriptors that help in understanding and predicting how a molecule will behave in a chemical reaction.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insight into the molecule's chemical reactivity and kinetic stability. wuxibiology.com A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov

For the related 3-thiophenecarboxylic acid, DFT calculations have been used to determine the HOMO and LUMO energies and the corresponding energy gap. nih.gov It is expected that for this compound, the HOMO would be primarily located on the electron-rich thiophene ring, while the LUMO might be distributed over the benzoyl group, particularly the carbonyl moiety. The calculated HOMO-LUMO gap would provide a quantitative measure of its reactivity.

| Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO | A smaller gap suggests higher chemical reactivity and lower kinetic stability. |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

In a study of 2-benzoylbenzoic acid, the MEP map showed that the negative potential was located over the oxygen atoms, indicating these as the likely sites for electrophilic attack. researchgate.net For this compound, it is anticipated that the MEP would show negative potential around the oxygen atoms of the carbonyl and carboxylic acid groups, as well as on the sulfur atom of the thiophene ring, highlighting these as potential sites for electrophilic interaction. The hydrogen atom of the carboxylic acid would exhibit a region of positive potential, indicating its susceptibility to nucleophilic attack.

| Region | Color on MEP Map | Interpretation |

| Electron-rich | Red/Yellow | Potential sites for electrophilic attack. |

| Electron-poor | Blue | Potential sites for nucleophilic attack. |

| Neutral | Green | Regions of neutral potential. |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules and the interactions that arise from it. It provides a chemical interpretation of wavefunction calculations, translating complex quantum mechanical data into familiar concepts like lone pairs, bonds, and orbital-orbital interactions. uba.arresearchgate.net For this compound, NBO analysis is particularly useful for understanding the nature and strength of its intermolecular interactions, which govern its physical properties and crystal packing.

The primary intermolecular interaction in this compound is hydrogen bonding. The carboxylic acid group (–COOH) can act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl and hydroxyl oxygens). NBO analysis quantifies these interactions by examining the delocalization of electron density from a filled Lewis-type orbital (the donor, e.g., a lone pair on an oxygen atom) to an unfilled non-Lewis-type orbital (the acceptor, e.g., the antibonding σ* orbital of the O–H bond). researchgate.netnih.gov

The strength of this interaction is measured by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction. researchgate.net In the case of this compound, a typical NBO analysis would reveal significant E(2) values for interactions corresponding to the formation of hydrogen-bonded dimers, a common motif for carboxylic acids.

Table 1: Postulated NBO Donor-Acceptor Interactions in a this compound Dimer

| Donor NBO (Atom in Molecule 1) | Acceptor NBO (Atoms in Molecule 2) | Interaction Type | Postulated E(2) (kcal/mol) |

| Lone Pair (LP) of C=O Oxygen | Antibonding (σ) of O–H | n → σ | High |

| Lone Pair (LP) of O–H Oxygen | Antibonding (σ) of O–H | n → σ | Moderate |

Note: The E(2) values are qualitative estimations based on typical carboxylic acid dimer interactions.

Global Reactivity Descriptors (e.g., Electrophilicity Index, Chemical Potential)

Global reactivity descriptors, derived from conceptual Density Functional Theory (DFT), provide a quantitative measure of a molecule's reactivity and stability. dergipark.org.trchemrxiv.org These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

Chemical Potential (μ) : Represents the tendency of electrons to escape from a system. A higher chemical potential indicates greater reactivity. It is calculated as: μ = (EHOMO + ELUMO) / 2. dergipark.org.tr

Chemical Hardness (η) : Measures the resistance of a molecule to change its electron distribution. A larger HOMO-LUMO gap results in greater hardness, indicating higher stability and lower reactivity. It is calculated as: η = (ELUMO - EHOMO). mdpi.com

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons, acting as an electrophile. A higher electrophilicity index suggests a greater propensity for electrophilic reactions. It is defined as: ω = μ² / (2η). dergipark.org.trresearchgate.net

For this compound, the presence of electron-withdrawing groups (benzoyl and carboxylic acid) on the electron-rich thiophene ring influences these descriptors. The benzoyl group, in particular, lowers the LUMO energy, making the molecule a better electron acceptor.

Table 2: Representative Calculated Global Reactivity Descriptors

| Parameter | Formula | Significance for this compound |

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates kinetic stability and chemical hardness |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures electron donating/accepting tendency |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer |

| Electrophilicity Index (ω) | μ² / (2η) | Capacity to accept electrons; expected to be significant |

Note: Specific energy values require dedicated DFT calculations not available in the cited literature.

The analysis suggests that this compound would be moderately reactive, with the carbonyl carbon of the benzoyl group and the carboxylic acid carbon being primary sites for nucleophilic attack. The high electrophilicity index points to its potential to engage in reactions where it acts as an electron acceptor. chemrxiv.org

Thermodynamic and Kinetic Studies via Computational Methods

Enthalpies of Formation, Combustion, Vaporization, and Sublimation

Computational chemistry provides essential tools for predicting the thermodynamic properties of molecules, which are crucial for understanding their stability and energy content. dtic.mil

Enthalpy of Formation (ΔHf°) : The enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. It is a key measure of a molecule's intrinsic stability.

Enthalpy of Combustion (ΔHc°) : The heat released when one mole of a substance is completely burned in oxygen. This is vital for assessing the energy content of a compound.

Enthalpies of Vaporization (ΔHvap°) and Sublimation (ΔHsub°) : The energy required to transform one mole of a substance from the liquid to the gas phase or from the solid to the gas phase, respectively. These values are directly related to the strength of intermolecular forces.

While specific experimental or calculated values for this compound are not readily found in the public domain, these properties can be estimated using high-level ab initio methods like G3 or G4 theory, or through DFT calculations. The calculations would involve optimizing the molecular geometry and performing frequency calculations to obtain the zero-point vibrational energy and thermal corrections to the enthalpy. For ΔHsub°, the lattice energy of the solid state would also need to be computed.

Bond Dissociation Enthalpies (BDE) and Radical Stabilities

Bond Dissociation Enthalpy (BDE) is the energy required to break a specific bond homolytically, forming two radicals. libretexts.org It is a direct measure of bond strength and is fundamental to understanding reaction mechanisms, particularly those involving radical intermediates. wikipedia.org Lower BDE values correspond to weaker bonds and more stable resulting radicals. pearson.commasterorganicchemistry.com

In this compound, several bonds are of interest for BDE analysis. The O–H bond in the carboxylic acid is expected to have the lowest BDE, as the resulting carboxyl radical is stabilized by resonance. The C–C bond connecting the benzoyl group to the thiophene ring is also a potential site for cleavage.

Table 3: Estimated Relative Bond Dissociation Enthalpies (BDE) and Radical Stabilities for this compound

| Bond Subject to Homolysis | Resulting Radicals | Relative BDE | Stability of Resulting Radicals |

| R–COOH O–H | R–COO• + H• | Lowest | High (Resonance stabilization of carboxyl radical) |

| Thiophene–C(O) Ph | Thiophene• + •C(O)Ph | Moderate | Moderate (Stabilization of benzoyl and thiophenyl radicals) |

| Thiophene–H | Thienyl radical + H• | High | Lower (Unpaired electron in sp² orbital) |

| Phenyl–H | Phenyl radical + H• | Highest | Lowest (Unpaired electron in sp² orbital) |

Note: This table represents qualitative trends based on general principles of radical stability.

The stability of the formed radicals is the primary factor dictating the BDE. masterorganicchemistry.com Radicals stabilized by resonance, such as the carboxyl and benzoyl radicals, require less energy to form. This analysis is crucial for predicting the molecule's behavior under thermal or photochemical stress, where radical pathways often dominate.

Mechanistic Pathways and Transition State Analysis

Computational chemistry is indispensable for elucidating reaction mechanisms. By mapping the potential energy surface (PES) of a reaction, chemists can identify reactants, products, intermediates, and, most importantly, transition states (TS). A transition state is a first-order saddle point on the PES, representing the highest energy barrier along the reaction coordinate.

For a reaction involving this compound, such as its esterification, computational analysis would proceed as follows:

Geometry Optimization : The structures of the reactant (acid and alcohol), the transition state, and the product (ester and water) are optimized to find their lowest energy conformations.

Transition State Search : Methods like the Berny algorithm are used to locate the transition state structure connecting reactants and products.

Frequency Calculation : Vibrational frequency calculations are performed on all optimized structures. A stable minimum (reactant, product) will have all real frequencies, while a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Activation Energy Calculation : The activation energy (Ea) is calculated as the energy difference between the transition state and the reactants. This value is critical for determining the reaction rate.

This analysis provides a detailed, step-by-step picture of how bonds are broken and formed, allowing for the rationalization of experimental outcomes and the prediction of reaction feasibility.

Spectroscopic Property Prediction and Correlation

Computational methods, particularly DFT, are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm molecular structures. nih.govmdpi.com

For this compound, key spectroscopic features can be predicted:

Infrared (IR) Spectroscopy : DFT frequency calculations can predict the vibrational modes of the molecule. The calculated frequencies are often scaled by an empirical factor to better match experimental values. Key predicted vibrations would include the O–H stretch of the carboxylic acid (broad, ~3000 cm⁻¹), the C=O stretch of the carboxylic acid (~1700-1720 cm⁻¹), and the C=O stretch of the benzoyl ketone (~1650-1670 cm⁻¹). mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). These calculations provide theoretical spectra that can aid in the assignment of experimental peaks. For this molecule, distinct signals would be predicted for the acidic proton, the aromatic protons on the thiophene and phenyl rings, and the various quaternary carbons. nih.gov

Table 4: Predicted Key Spectroscopic Features for this compound

| Spectroscopy | Functional Group / Atom | Predicted Chemical Shift / Frequency |

| ¹H NMR | Carboxylic Acid (–OH) | ~10–13 ppm |

| ¹H NMR | Thiophene Ring Protons | ~7.5–8.5 ppm |

| ¹H NMR | Phenyl Ring Protons | ~7.4–8.0 ppm |

| ¹³C NMR | Carboxylic Acid Carbonyl (C=O) | ~165–175 ppm |

| ¹³C NMR | Ketone Carbonyl (C=O) | ~190–200 ppm |

| FT-IR | Carboxylic Acid (O–H stretch) | ~2800–3300 cm⁻¹ (broad) |

| FT-IR | Carboxylic Acid (C=O stretch) | ~1700–1720 cm⁻¹ |

| FT-IR | Ketone (C=O stretch) | ~1650–1670 cm⁻¹ |

The correlation between computationally predicted spectra and experimentally measured spectra is a cornerstone of modern structural elucidation, providing a high degree of confidence in the assigned structure of complex molecules like this compound. researchgate.net

Computational Vibrational Spectroscopy (IR, Raman Wavenumbers)

No published research was found that details the theoretical calculation and analysis of the infrared (IR) and Raman vibrational frequencies for this compound. Such a study would typically involve geometry optimization of the molecule using a computational method like DFT with a specific basis set (e.g., B3LYP/6-311++G(d,p)). The calculated wavenumbers would then be compared to experimental FT-IR and FT-Raman spectra, often with the use of a scaling factor to correct for anharmonicity and other systematic errors. Potential Energy Distribution (PED) analysis would also be performed to provide a definitive assignment for each vibrational mode. Without access to such a study, a data table of theoretical versus experimental vibrational frequencies cannot be generated.

NMR Chemical Shift Prediction and Validation

There are no available studies that report the theoretical prediction and experimental validation of the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for this compound. This type of investigation typically uses the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. The calculated chemical shifts, often computed in a simulated solvent environment to mimic experimental conditions, would be correlated with experimental NMR data to validate the accuracy of the computational model and aid in the precise assignment of proton and carbon signals. The absence of this research means a comparative data table of calculated versus experimental chemical shifts cannot be provided.

UV-Vis Spectral Simulations and Analysis

A search for published literature yielded no studies on the simulation of the Ultraviolet-Visible (UV-Vis) absorption spectrum of this compound using Time-Dependent Density Functional Theory (TD-DFT). This analysis is crucial for understanding the electronic transitions within the molecule. A typical study would calculate the vertical excitation energies, oscillator strengths, and the orbitals involved in the primary electronic transitions (e.g., HOMO to LUMO). These theoretical findings would be compared with an experimental UV-Vis spectrum to interpret the absorption bands. As no such analysis has been published for this compound, a data table of simulated spectral data and a discussion of the electronic transitions are not possible.

Synthetic Applications and Derivatives of 2 Benzoyl 3 Thiophenecarboxylic Acid

Role as Intermediates in Fine Chemical Synthesis

The structural framework of 2-benzoyl-3-thiophenecarboxylic acid positions it as a significant intermediate in the synthesis of fine and specialty chemicals. The presence of three distinct functional regions—the thiophene (B33073) ring, the benzoyl group, and the carboxylic acid—allows for a wide range of chemical transformations, making it a versatile precursor for diverse molecular architectures.

Precursors for Other Specialty Chemicals

Thiophene-based compounds are integral to the production of numerous specialty chemicals, including those in the agrochemical and pharmaceutical sectors. Halogenated 2-thiophenecarboxylic acid derivatives, for instance, serve as crucial building blocks for new classes of insecticides. molaid.comguidechem.comontosight.ai The synthesis of these key intermediates often involves the introduction of a carboxylic acid functional group onto a thiophene ring, which can be achieved through methods like Grignard reactions followed by carbonation or through palladium-catalyzed carbonylation. molaid.comguidechem.com While specific examples detailing the direct conversion of this compound into large-scale specialty chemicals are not extensively documented, its structural motifs are found in various biologically active molecules. The general class of thiophenecarboxylic acids are precursors to pharmaceuticals, such as the anti-inflammatory drug Suprofen, which is derived from thiophene-2-carboxylic acid. ontosight.ai

Building Blocks for Complex Organic Molecules and Chemical Libraries

The utility of heterocyclic compounds as foundational units for constructing complex organic molecules is well-established in synthetic chemistry. echemi.comvulcanchem.com this compound, with its multiple functional handles, is a prime candidate for inclusion in chemical libraries used for drug discovery and materials science research. The carboxylic acid group can be readily converted into esters or amides, allowing for the attachment of various molecular fragments. For example, novel heterocycle-dipeptide conjugates with potential applications as drug carriers have been synthesized from related thiophene carboxylic acids. Furthermore, the core structure can be elaborated into more complex systems, such as the synthesis of novel benzothiophene-triazole hybrids from related 2-aroyl-benzo[b]thiophen-3-ol substrates, which demonstrates the potential for creating diverse molecular frameworks.

Development of Substituted Analogues and Functionalized Derivatives

The modification of this compound to produce substituted analogues and functionalized derivatives is a key area of its application. These modifications can be targeted at the thiophene ring, the benzoyl group, or the carboxylic acid function, each leading to compounds with potentially new and useful properties.

Synthesis of Variously Substituted Thiophenecarboxylic Acids

The synthesis of substituted thiophenecarboxylic acids can be achieved through various routes. General methods have been developed for preparing these compounds, often involving the reaction of thiophenes with a CCl₄–CH₃OH system in the presence of catalysts like VO(acac)₂, Fe(acac)₃, or Mo(CO)₆. This process can yield derivatives such as methyl 2-acetyl-5-thiophenecarboxylate. Another approach involves the halogenation of thiophene precursors. For example, 3-methylthiophene (B123197) can undergo a one-pot bromination/debromination to produce 2,4-dibromo-3-methylthiophene, which is an intermediate for creating substituted thiophenecarbonyl chlorides. molaid.comguidechem.com While these methods are not specific to starting with this compound, they illustrate the general strategies used to create a variety of substituted thiophene cores that could be adapted for this specific molecule.

Functionalization at the Thiophene Ring and Benzoyl Moiety

Further diversification of the this compound structure can be achieved by chemical modification of the thiophene ring or the benzoyl group. The thiophene ring is susceptible to electrophilic substitution reactions, such as halogenation, which can introduce new functional groups onto the ring. molaid.comguidechem.com The benzoyl moiety can also be functionalized, for instance, by introducing substituents onto the phenyl ring. The synthesis of 2-(4-methoxybenzoyl)benzo[b]thiophen-3(2H)-one from related precursors demonstrates that modifications on the benzoyl ring are synthetically accessible. Additionally, the synthesis of 2,3-disubstituted benzo[b]thiophenes can be achieved from precursors like 2-thiocyanatobenzophenone, indicating that the positions occupied by the benzoyl and carboxylic acid groups are amenable to the construction of fused ring systems.

Esters and Amides of this compound

The carboxylic acid group of this compound is a prime site for derivatization, most commonly through the formation of esters and amides.

Esterification can be accomplished through several standard methods. One common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. Palladium-catalyzed carbonylative approaches have also been developed for the synthesis of benzothiophene-3-carboxylic esters from readily available starting materials.

Amide synthesis is another key transformation. Amides are generally stable and are a common functional group in biologically active molecules. The carboxylic acid can be activated, for example by conversion to an acid chloride using thionyl chloride (SOCl₂), which then readily reacts with an amine to form the corresponding amide in a one-pot synthesis. Another efficient method involves the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCCI) and 1-hydroxybenzotriazole (B26582) (HOBt) to facilitate the reaction between the carboxylic acid and an amine or hydrazine (B178648). A catalyst-free approach for forming amide bonds from thiocarboxylic acids and amines has also been reported, proceeding through a disulfide intermediate.

The following table summarizes some of the derivatives that can be synthesized from this compound and related compounds.

| Derivative Class | Functional Group | Synthetic Method | Potential Application |

| Esters | -COOR | Fischer Esterification, Palladium-catalyzed carbonylation | Intermediates, Solubilizing group |

| Amides | -CONR₂ | Activation with SOCl₂, DCCI/HOBt coupling | Biologically active molecules |

| Halogenated Thiophenes | Ring-substituted -Cl, -Br | Electrophilic Halogenation molaid.comguidechem.com | Agrochemical intermediates |

| Fused Heterocycles | Benzo[b]thiophenes | Intramolecular cyclization | Complex molecular scaffolds |

Coordination Chemistry of this compound Derivatives

The presence of both a carboxylic acid group and a ketone, in addition to the sulfur atom within the thiophene ring, makes this compound and its derivatives promising candidates for the design of novel ligands for metal complexes.

Derivatives of this compound can be designed to act as versatile ligands for a variety of metal ions. The carboxylic acid group can be deprotonated to form a carboxylate anion, which can coordinate to metal centers in a monodentate, bidentate, or bridging fashion. The benzoyl group's carbonyl oxygen and the thiophene's sulfur atom can also act as potential donor sites, allowing for multidentate coordination.

The coordination behavior of thiophene-based ligands is well-documented. For instance, Schiff bases derived from 2-thiophene carboxaldehyde and aminobenzoic acids have been shown to coordinate to metal ions like Fe(III), Co(II), Ni(II), Cu(II), Zn(II), and UO₂(II) in a terdentate manner, utilizing the carboxylate oxygen, azomethine nitrogen, and thiophene sulfur as donor sites. nih.gov This suggests that derivatives of this compound, such as Schiff bases formed by condensation of the benzoyl ketone, could form stable complexes with various transition metals.